molecular formula C17H15BrN4O2 B11564743 N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(3-methylphenyl)amino]acetohydrazide (non-preferred name)

N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(3-methylphenyl)amino]acetohydrazide (non-preferred name)

Cat. No.: B11564743
M. Wt: 387.2 g/mol
InChI Key: MUZCHKOTEZPYJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(3-methylphenyl)amino]acetohydrazide is a complex organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a brominated indole moiety and a substituted phenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(3-methylphenyl)amino]acetohydrazide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Bromination: The indole core is then brominated using bromine or a brominating agent like N-bromosuccinimide.

    Hydrazide Formation: The brominated indole is reacted with hydrazine to form the hydrazide.

    Condensation Reaction: Finally, the hydrazide is condensed with 3-methylphenyl isocyanate to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The bromine atom in the indole ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(3-methylphenyl)amino]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets:

    Molecular Targets: It can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: The compound may influence signaling pathways related to cell growth and apoptosis, making it a potential candidate for anticancer research.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(3E)-5-bromo-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]-2-pyridinecarbohydrazide
  • N’-[(3E)-5-bromo-2-oxo-1-(1-piperidinylmethyl)-1,2-dihydro-3H-indol-3-ylidene]-2-({(E)-[1-(3,4-dimethoxyphenyl)ethylidene]amino}oxy)acetohydrazide

Uniqueness

N’-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(3-methylphenyl)amino]acetohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its brominated indole core and substituted phenyl group make it a versatile compound for various applications.

Properties

Molecular Formula

C17H15BrN4O2

Molecular Weight

387.2 g/mol

IUPAC Name

N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-(3-methylanilino)acetamide

InChI

InChI=1S/C17H15BrN4O2/c1-10-3-2-4-12(7-10)19-9-15(23)21-22-16-13-8-11(18)5-6-14(13)20-17(16)24/h2-8,19-20,24H,9H2,1H3

InChI Key

MUZCHKOTEZPYJF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NCC(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.